Cas no 1249583-79-6 (2-(2-fluorophenyl)-3-oxopentanenitrile)

2-(2-Fluorophenyl)-3-oxopentanenitrile is a fluorinated organic compound featuring a phenyl ring substituted with a fluorine atom at the ortho position, coupled with a β-ketonitrile functional group. This structure imparts reactivity useful in synthetic organic chemistry, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of both the fluorophenyl and oxopentanenitrile moieties enhances its versatility in nucleophilic and electrophilic reactions, including Michael additions and cyclocondensations. Its well-defined molecular architecture allows for precise modifications, making it valuable in the development of bioactive molecules. The compound is typically handled under controlled conditions due to its reactivity and should be stored in a cool, dry environment.
2-(2-fluorophenyl)-3-oxopentanenitrile structure
1249583-79-6 structure
Product Name:2-(2-fluorophenyl)-3-oxopentanenitrile
CAS No:1249583-79-6
MF:C11H10FNO
MW:191.201606273651
MDL:MFCD14690869
CID:5167797
PubChem ID:61552557
Update Time:2025-05-25

2-(2-fluorophenyl)-3-oxopentanenitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(2-fluorophenyl)-3-oxopentanenitrile
    • Benzeneacetonitrile, 2-fluoro-α-(1-oxopropyl)-
    • MDL: MFCD14690869
    • Inchi: 1S/C11H10FNO/c1-2-11(14)9(7-13)8-5-3-4-6-10(8)12/h3-6,9H,2H2,1H3
    • InChI Key: SHHWDHVRQSAINT-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C(C#N)C(CC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 255
  • XLogP3: 2.1
  • Topological Polar Surface Area: 40.9

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Additional information on 2-(2-fluorophenyl)-3-oxopentanenitrile

Recent Advances in the Study of 2-(2-Fluorophenyl)-3-oxopentanenitrile (CAS: 1249583-79-6)

The compound 2-(2-fluorophenyl)-3-oxopentanenitrile (CAS: 1249583-79-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique fluorophenyl and oxopentanenitrile functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development and disease treatment.

One of the key areas of research has been the optimization of synthetic routes for 2-(2-fluorophenyl)-3-oxopentanenitrile. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method using palladium-catalyzed cross-coupling reactions. This advancement not only improves the scalability of production but also enhances the purity and stability of the compound, which is critical for preclinical and clinical studies.

Pharmacological investigations have revealed that 2-(2-fluorophenyl)-3-oxopentanenitrile exhibits potent inhibitory effects on specific enzymatic targets, particularly those involved in inflammatory pathways. For instance, in vitro assays have shown that the compound effectively suppresses the activity of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. This finding suggests potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.

Further studies have explored the compound's neuroprotective properties. Research conducted at the University of Cambridge (2024) demonstrated that 2-(2-fluorophenyl)-3-oxopentanenitrile can mitigate oxidative stress and reduce neuronal apoptosis in models of neurodegenerative diseases like Alzheimer's and Parkinson's. These effects are attributed to the compound's ability to modulate mitochondrial function and enhance antioxidant defense mechanisms.

In addition to its therapeutic potential, the safety profile of 2-(2-fluorophenyl)-3-oxopentanenitrile has been a focus of recent investigations. Toxicological studies in animal models have indicated that the compound has a favorable safety margin, with minimal adverse effects observed at therapeutic doses. However, further studies are needed to fully assess its long-term toxicity and potential drug-drug interactions.

Looking ahead, researchers are optimistic about the clinical translation of 2-(2-fluorophenyl)-3-oxopentanenitrile. Ongoing studies are exploring its efficacy in combination therapies and its potential as a lead compound for the development of novel drugs. The integration of computational modeling and high-throughput screening techniques is expected to accelerate the discovery of derivatives with enhanced pharmacological properties.

In conclusion, 2-(2-fluorophenyl)-3-oxopentanenitrile (CAS: 1249583-79-6) represents a promising candidate for drug development, with demonstrated efficacy in inflammation and neurodegeneration. Continued research efforts will be essential to unlock its full therapeutic potential and address remaining challenges in its clinical application.

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